molecular formula C11H15N3O2 B13212147 N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

Cat. No.: B13212147
M. Wt: 221.26 g/mol
InChI Key: SBFQTPSAVAWARA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is a chemical compound with the molecular formula C13H17NO2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with methoxyamine and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-methoxy-N-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-14(16-2)11(15)9-4-3-8-5-6-12-7-10(8)13-9/h3-4,12H,5-7H2,1-2H3

InChI Key

SBFQTPSAVAWARA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC2=C(CCNC2)C=C1)OC

Origin of Product

United States

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